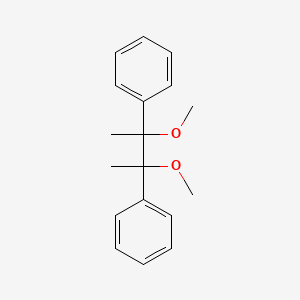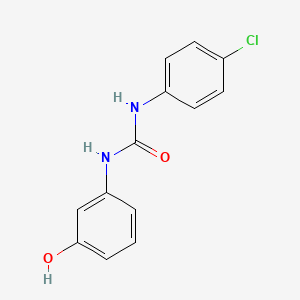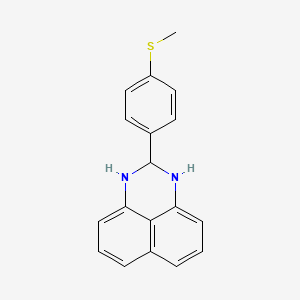
d,l-1,2-Dimethyl-1,2-diphenlethylene glycol dimethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
d,l-1,2-Dimethyl-1,2-diphenlethylene glycol dimethyl ether is an organic compound with the molecular formula C18H22O2 and a molecular weight of 270.3661 . This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of d,l-1,2-Dimethyl-1,2-diphenlethylene glycol dimethyl ether typically involves the reaction of ethylene glycol with methanol in the presence of a catalyst. The process includes the following steps :
- Ethylene glycol and methanol are added to a reactor in a specific ratio.
- The reactor is heated to a certain temperature, and oxygen is introduced to oxidize methanol to formaldehyde.
- Formaldehyde reacts with ethylene glycol in the presence of a catalyst to form this compound.
- The product is then filtered and distilled to obtain the pure compound.
Analyse Chemischer Reaktionen
d,l-1,2-Dimethyl-1,2-diphenlethylene glycol dimethyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Exposure to air, light, or heat can lead to the formation of explosive peroxides.
Reduction: The compound can be reduced using hydride reagents.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
d,l-1,2-Dimethyl-1,2-diphenlethylene glycol dimethyl ether has several scientific research applications :
Chemistry: It is used as a solvent in various chemical reactions, including Grignard reactions, hydride reductions, and palladium-catalyzed reactions such as Suzuki and Stille couplings.
Biology: The compound is used in the preparation of solutions for biological assays and experiments.
Medicine: It is utilized in the synthesis of pharmaceutical compounds and as a solvent in drug formulation.
Industry: The compound is used in the production of batteries, especially lithium batteries, due to its high energy density and favorable solubility properties.
Wirkmechanismus
The mechanism of action of d,l-1,2-Dimethyl-1,2-diphenlethylene glycol dimethyl ether involves its role as a solvent and ligand . It acts as a bidentate ligand for metal cations, coordinating with them to form stable complexes. This property makes it useful in organometallic chemistry and various catalytic reactions.
Vergleich Mit ähnlichen Verbindungen
d,l-1,2-Dimethyl-1,2-diphenlethylene glycol dimethyl ether can be compared with other similar compounds such as :
1,2-Dimethoxyethane:
Diethylene glycol dimethyl ether:
The uniqueness of this compound lies in its specific structural properties and its ability to form stable complexes with metal cations, making it highly valuable in organometallic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
41047-48-7 |
|---|---|
Molekularformel |
C18H22O2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
(2,3-dimethoxy-3-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C18H22O2/c1-17(19-3,15-11-7-5-8-12-15)18(2,20-4)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI-Schlüssel |
MKOCHBGQRKMDTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C(C)(C2=CC=CC=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11971179.png)
![ethyl 2-amino-1-[2-(4-fluorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11971181.png)
![3-(biphenyl-4-yl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11971200.png)
![ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971207.png)

![(5Z)-2-(2,4-dichlorophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11971220.png)
![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11971228.png)




![2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B11971250.png)

![(5Z)-3-(2-methoxyethyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971265.png)
